N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide
Description
N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide is a synthetic compound featuring a tetrahydroquinoline core modified with a propanoyl group at position 1 and a benzamide substituent at position 6. The benzamide moiety includes a trifluoromethyl (-CF₃) group at the 3-position, which enhances lipophilicity, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-8-9-16(12-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOFDCEMUDYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The tetrahydroquinoline core, along with the trifluoromethyl substitution, enhances its lipophilicity and metabolic stability, making it a candidate for various biological activities.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C_{18}H_{18}F_{3}N_{2}O
- Molecular Weight : 344.35 g/mol
- Key Functional Groups : Tetrahydroquinoline core, trifluoromethyl group, amide linkage.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Antitumor Activity
Studies have shown that derivatives of tetrahydroquinoline possess significant antitumor properties. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of drug potency.
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | 25 | |
| Doxorubicin | 37.5 | |
| Novel tetrahydroquinoline derivatives | 2.5 - 12.5 |
2. Neuroprotective Effects
The tetrahydroquinoline structure is associated with neuroprotective effects. Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also confer neuroprotection.
3. Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial membranes.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of related compounds:
- Tetrahydroquinoline Derivatives : A study found that certain tetrahydroquinoline derivatives exhibited significant antitumor activity in vitro and in vivo models.
- Neuroprotective Studies : Research indicated that tetrahydroquinoline derivatives could protect against neurodegenerative processes induced by oxidative stress.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Positional Isomerism : The 6-position isomer (Table 1, Row 2) exhibits reduced binding affinity compared to the 7-position analog, highlighting the importance of substitution geometry in target engagement .
Acyl Group Modifications: Branched acyl groups (e.g., 2-methylpropanoyl) improve metabolic stability without compromising activity, whereas smaller groups (e.g., acetyl) reduce potency .
Electron-Withdrawing Effects : The -CF₃ group’s strong electron-withdrawing nature enhances interactions with hydrophobic pockets in enzymes, outperforming -F or -Cl substituents in binding assays .
Therapeutic Potential: Neuroprotective effects are uniquely observed in derivatives with fluorinated benzamide groups (e.g., difluoro analogs), suggesting synergistic effects between the tetrahydroquinoline core and halogenated substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
